molecular formula C10H20N2O2 B181056 Tert-butyl 2-(piperazin-1-yl)acetate CAS No. 112257-22-4

Tert-butyl 2-(piperazin-1-yl)acetate

Cat. No.: B181056
CAS No.: 112257-22-4
M. Wt: 200.28 g/mol
InChI Key: JOJBGPBSHQZRDA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperazin-1-yl)acetate: is an organic compound with the molecular formula C10H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(piperazin-1-yl)acetate typically involves the reaction of piperazine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(piperazin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2-(piperazin-1-yl)acetate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting the central nervous system. It is a key intermediate in the synthesis of piperazine-based drugs, which have applications as antipsychotics, antihistamines, and antiemetics .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins, where it imparts specific properties to the final products .

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperazin-1-yl)acetate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The piperazine ring can interact with various molecular targets, including neurotransmitter receptors and enzymes. The specific mechanism depends on the final compound synthesized from this compound .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide

Uniqueness: Tert-butyl 2-(piperazin-1-yl)acetate is unique due to its specific ester functional group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological activities .

Biological Activity

Tert-butyl 2-(piperazin-1-yl)acetate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its tert-butyl group and a piperazine moiety, which are critical for its biological activity. The structural formula can be represented as follows:

C9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2

This structure allows for interactions with various biological targets, making it a versatile building block in drug synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activities or receptor functions, influencing various signaling pathways. Ongoing research aims to elucidate the precise molecular interactions and pathways involved in its action.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds derived from piperazine derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that piperazine derivatives exhibited significant cytotoxic effects against breast cancer cell lines, with IC50 values ranging from 18 µM to 29 µM for various derivatives .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)18
Compound BMCF-7 (Breast Cancer)22.68
OlaparibMCF-7 (Breast Cancer)57.3

Central Nervous System Effects

This compound is also significant in the context of central nervous system (CNS) drug development. It serves as an intermediate in synthesizing piperazine-based drugs that target CNS disorders, including antipsychotics and antihistamines. The modulation of neurotransmitter systems such as serotonin and dopamine is a key area of research.

Case Studies and Research Findings

  • Piperazine Derivatives Against Cancer : A study published in Molecules reported that certain piperazine derivatives showed promising results in inhibiting the catalytic activity of PARP1, a protein involved in DNA repair mechanisms, thereby enhancing the effectiveness of cancer treatments .
    • Key Findings :
      • Compounds inhibited PARP1 activity significantly at various concentrations.
      • Increased levels of cleaved PARP1 and phosphorylated H2AX were observed, indicating enhanced apoptosis.
  • Pharmacological Profiling : In another study focusing on piperazine-based compounds, this compound was evaluated for its pharmacological properties, showing potential as a therapeutic agent for treating CNS disorders.
    • Applications : The compound's role in synthesizing drugs for treating anxiety and depression was emphasized, highlighting its importance in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 2-piperazin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJBGPBSHQZRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920708
Record name tert-Butyl (piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112257-22-4
Record name tert-Butyl (piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-piperazinoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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